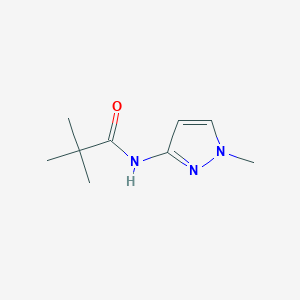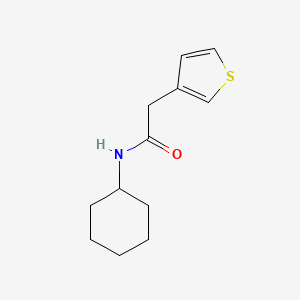
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound with the molecular formula C10H16N2O. It is commonly known as MPP and is used in scientific research for its various biochemical and physiological effects. MPP is a pyrazine derivative and is synthesized through various methods.
作用机制
The mechanism of action of MPP is not fully understood. However, it is believed to act on various signaling pathways in the body. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. MPP also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
MPP has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). MPP also has antioxidant properties and can scavenge free radicals, reducing oxidative stress in cells. Additionally, MPP has been shown to improve cognitive function and memory.
实验室实验的优点和局限性
MPP has several advantages for lab experiments. It is a stable compound and can be easily synthesized with high purity and yield. MPP is also relatively inexpensive compared to other compounds used in scientific research. However, MPP has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways. Additionally, MPP has not been extensively tested in vivo, and its safety and toxicity profile are not well established.
未来方向
There are several future directions for the study of MPP. One direction is to further investigate its mechanism of action and its effects on different signaling pathways. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to establish its safety and toxicity profile in vivo. Overall, MPP has great potential for scientific research and may have various applications in the future.
合成方法
MPP can be synthesized through various methods. One of the most common methods is the reaction of 2-acetylpyrazine with isobutylamine in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylpyrazine with isobutylamine in the presence of a reducing agent. These methods produce MPP with high purity and yield.
科学研究应用
MPP is used in scientific research for its various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. MPP also has antioxidant properties and can protect cells from oxidative stress. Additionally, MPP has been shown to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7(2)4-13-10(14)9-6-11-8(3)5-12-9/h5-7H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYFXSOKIUYJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-methylpropyl)pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7474318.png)


![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-4-fluorobenzamide](/img/structure/B7474342.png)


